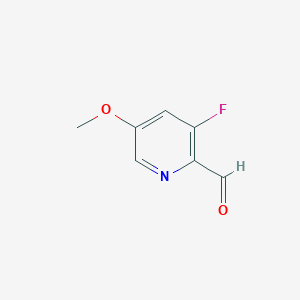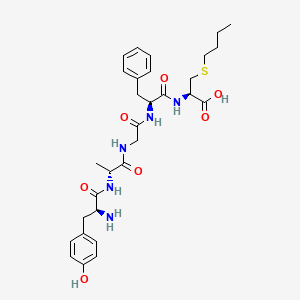
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester: is a synthetic peptide compound with the molecular formula C30H41N5O7S . This compound is characterized by its unique sequence of amino acids, which includes tyrosine, alanine, glycine, phenylalanine, and cysteine, with a butyl ester modification on the cysteine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions:
Oxidation: The cysteine residue in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Carboxylic acid derivatives.
科学研究应用
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its interactions with enzymes and receptors.
- Used in the development of peptide-based drugs and therapeutic agents .
Medicine:
- Potential applications in drug delivery systems.
- Explored for its role in modulating biological pathways .
Industry:
- Utilized in the production of specialized biochemical reagents.
- Employed in the synthesis of complex peptide-based materials .
作用机制
The mechanism of action of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The butyl ester modification enhances its stability and bioavailability, making it a valuable tool in biochemical research .
相似化合物的比较
Tyrosyl-alanylglycyl-phenylalanyl-cysteine: Lacks the butyl ester modification.
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-methyl ester: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness:
- The butyl ester modification in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester provides enhanced stability and bioavailability compared to its analogs.
- Its specific amino acid sequence allows for unique interactions with biological targets, making it a versatile compound in research .
属性
CAS 编号 |
94492-35-0 |
|---|---|
分子式 |
C30H41N5O7S |
分子量 |
615.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-3-4-14-43-18-25(30(41)42)35-29(40)24(16-20-8-6-5-7-9-20)34-26(37)17-32-27(38)19(2)33-28(39)23(31)15-21-10-12-22(36)13-11-21/h5-13,19,23-25,36H,3-4,14-18,31H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t19-,23+,24+,25+/m1/s1 |
InChI 键 |
TXGUDNOINHXEMY-RYCFVGSHSA-N |
手性 SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CCCCSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


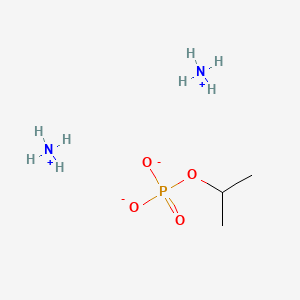
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
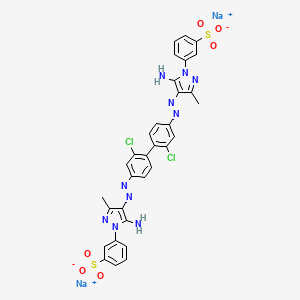
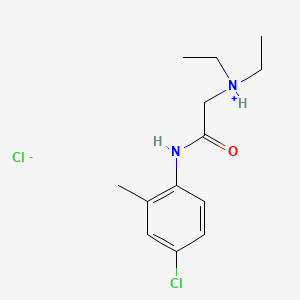
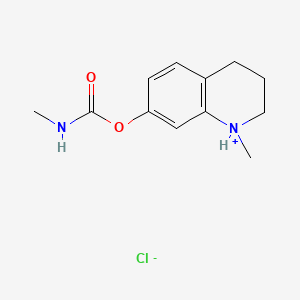
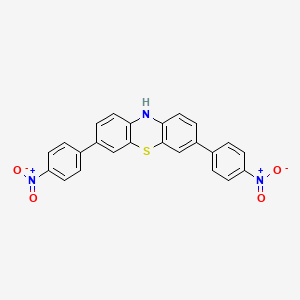
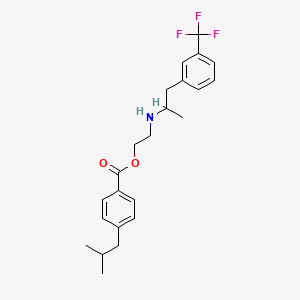
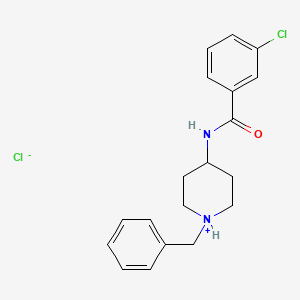
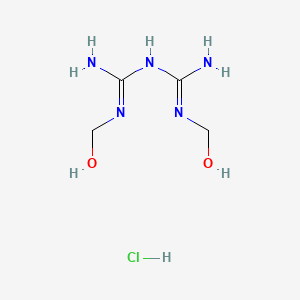
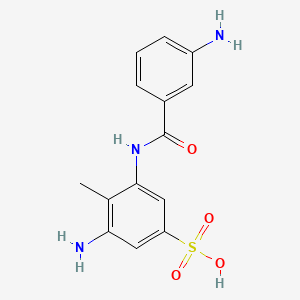

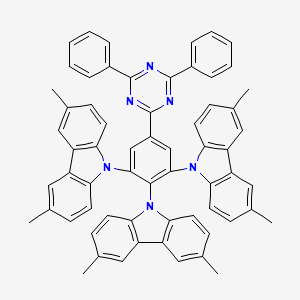
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
